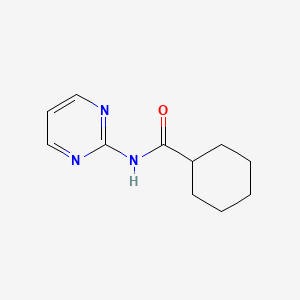

N-(pyrimidin-2-yl)cyclohexanecarboxamide

Description

N-(pyrimidin-2-yl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a pyrimidin-2-yl substituent. The compound’s structure comprises a cyclohexane ring in a chair conformation linked via a carboxamide group to a pyrimidine heterocycle, which provides distinct electronic and steric properties.

Propriétés

Formule moléculaire |

C11H15N3O |

|---|---|

Poids moléculaire |

205.26 g/mol |

Nom IUPAC |

N-pyrimidin-2-ylcyclohexanecarboxamide |

InChI |

InChI=1S/C11H15N3O/c15-10(9-5-2-1-3-6-9)14-11-12-7-4-8-13-11/h4,7-9H,1-3,5-6H2,(H,12,13,14,15) |

Clé InChI |

UZPHVWBRUGTIIT-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)C(=O)NC2=NC=CC=N2 |

Solubilité |

>30.8 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)cyclohexanecarboxamide typically involves the reaction of pyrimidine derivatives with cyclohexanecarboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and cost-effective processes. These methods often utilize continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(pyrimidin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(pyrimidin-2-yl)cyclohexanecarboxylic acid, while reduction could produce N-(pyrimidin-2-yl)cyclohexanemethanamine .

Applications De Recherche Scientifique

N-(pyrimidin-2-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Mécanisme D'action

The mechanism of action of N-(pyrimidin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects . Molecular docking studies have shown that the compound has strong binding affinities with target proteins, indicating its potential as a drug candidate .

Comparaison Avec Des Composés Similaires

Core Structural Features

- Cyclohexane Conformation : Similar to other cyclohexanecarboxamides (e.g., N-(arylcarbamothioyl)cyclohexanecarboxamides), the cyclohexane ring adopts a chair conformation, as confirmed by X-ray crystallography in related derivatives .

- Intramolecular Hydrogen Bonding : The carboxamide group facilitates intramolecular hydrogen bonds (e.g., N–H···O), stabilizing the molecular conformation. This feature is shared with N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide , but contrasts with derivatives like N-(2-oxoazepin-3-yl)cyclohexanecarboxamide, which forms intermolecular hydrogen bonds in crystals .

Substituent Effects

- Pyrimidin-2-yl vs. Aryl Groups : Unlike phenyl or chlorophenyl derivatives (e.g., H₂L1–H₂L4 in ), the pyrimidin-2-yl group introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering electronic properties. This contrasts with 4-fluoro-N-(4-pentafluorosulfanylphenyl)cyclohexanecarboxamide, where fluorine substituents improve metabolic stability .

- Heteroaromatic vs. Aliphatic Substituents : Compared to N-(3-hydroxy-5-isopentylphenyl)cyclohexanecarboxamide (antituberculosis agent, ), the pyrimidine ring may confer selectivity for different biological targets, such as kinases or serotonin receptors .

Receptor Binding and Selectivity

- Serotonin 5-HT1A Receptors : Derivatives like 18F-FCWAY () and N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide () highlight the role of pyridyl or piperazinyl groups in CNS targeting. Replacing pyridyl with pyrimidin-2-yl may alter receptor affinity due to differences in hydrogen-bonding patterns .

- Antimicrobial Activity : Thiourea derivatives () exhibit antifungal and antibacterial properties, while N-(3-hydroxy-5-isopentylphenyl)cyclohexanecarboxamide () shows antituberculosis activity. The pyrimidin-2-yl group’s impact on such activities remains underexplored but could mimic pyridine-based scaffolds in kinase inhibitors .

Physicochemical Properties

- Solubility and Bioavailability : Compounds like N-(2-oxoazepin-3-yl)cyclohexanecarboxamide () exhibit low solubility due to crystalline packing, whereas fluorinated derivatives () show improved lipophilicity. The pyrimidin-2-yl group’s polarity may enhance aqueous solubility compared to aryl substituents .

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.